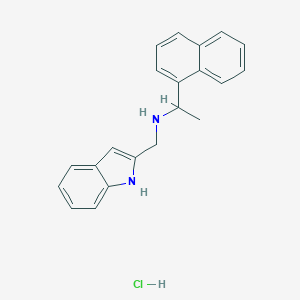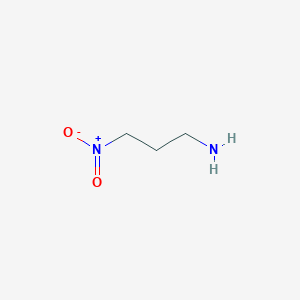
リン酸水素マンガン(II)一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂OThis compound is characterized by its off-white powder or colorless crystal appearance and is used in various scientific and industrial applications .
科学的研究の応用
Manganese(II) hypophosphite monohydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes
作用機序
Target of Action
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH2O2)2 · H2O The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The hypophosphite ions may also participate in redox reactions .
Biochemical Pathways
It’s known that manganese is a cofactor for a variety of enzymes, and phosphorus is a key element in energy transfer and storage processes .
Pharmacokinetics
As a metal salt, its bioavailability may depend on factors such as solubility, ionization, and the presence of transport proteins .
Result of Action
It’s known that manganese plays a role in processes such as bone development, wound healing, and the metabolism of carbohydrates, amino acids, and cholesterol .
Action Environment
The action, efficacy, and stability of Manganese(II) hypophosphite monohydrate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other ions or molecules .
準備方法
Synthetic Routes and Reaction Conditions
Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of manganese(II) hypophosphite monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and advanced crystallization techniques to produce the compound in bulk quantities. The industrial production methods are designed to meet stringent quality standards and ensure consistency in the product .
化学反応の分析
Types of Reactions
Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form lower oxidation states of manganese.
Substitution: The hypophosphite ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various manganese oxides, phosphates, and substituted manganese complexes. These products have diverse applications in different fields .
類似化合物との比較
Similar Compounds
Similar compounds to manganese(II) hypophosphite monohydrate include:
- Manganese(II) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride
- Manganese(II) acetate
Uniqueness
Manganese(II) hypophosphite monohydrate is unique due to its specific chemical structure and properties. It has distinct reactivity patterns and applications compared to other manganese compounds.
特性
InChI |
InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJYHROXKPCRKH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MnO5P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)







